2-Pentynoic acid

Descripción

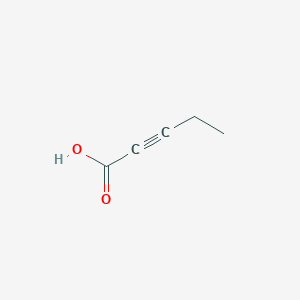

Structure

3D Structure

Propiedades

IUPAC Name |

pent-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINRDQDGBLQBGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70314888 | |

| Record name | 2-PENTYNOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70314888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5963-77-9 | |

| Record name | 5963-77-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-PENTYNOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70314888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pentynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Pentynoic Acid (CAS: 5963-77-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Pentynoic acid, a valuable building block in organic synthesis. This document consolidates its physicochemical properties, spectroscopic data, a detailed synthetic protocol, and an exploration of the biological activities of related compounds, offering insights for its potential applications in research and drug discovery.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its application in research and development. The following tables summarize its key properties.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 5963-77-9 | [1][2][3][4] |

| Molecular Formula | C₅H₆O₂ | [1][4] |

| Molecular Weight | 98.10 g/mol | [1] |

| Appearance | White to yellow solid | [3] |

| Melting Point | 47-53 °C | [3] |

| Boiling Point | 125 °C at 30 mmHg | [] |

| Density | 1.102 g/cm³ (estimate) | [] |

| Solubility | Soluble in water and common organic solvents such as ethanol (B145695) and ethers.[6] | |

| pKa | 2.70 ± 0.10 (Predicted) | [3] |

| Flash Point | 96 °C (205 °F) | [2] |

Spectroscopic Data

Note: The following NMR data is for trans-2-pentenoic acid (CAS: 13991-37-2) and is provided for comparative purposes only.

| ¹H NMR (90 MHz, CDCl₃) | Chemical Shift (ppm) |

| CH₃ | 1.09 (t) |

| CH₂ | 2.26 (dq) |

| =CH-CH₂ | 5.82 (dt) |

| =CH-COOH | 7.07 (dt) |

| COOH | 12.1 (s, br) |

| ¹³C NMR | Chemical Shift (ppm) |

| CH₃ | 12.2 |

| CH₂ | 25.0 |

| =CH-CH₂ | 122.2 |

| =CH-COOH | 152.1 |

| COOH | 172.0 |

Infrared (IR) Spectroscopy of this compound:

| Wavenumber (cm⁻¹) | Assignment |

| ~3000 | O-H stretch (carboxylic acid) |

| ~2950 | C-H stretch (alkane) |

| ~2250 | C≡C stretch (alkyne) |

| ~1700 | C=O stretch (carboxylic acid) |

Experimental Protocols

Synthesis of this compound

A plausible and detailed method for the synthesis of this compound involves the carboxylation of a Grignard reagent derived from 1-butyne (B89482). This multi-step process is outlined below.

Experimental Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound via Grignard carboxylation.

Materials:

-

1-Butyne

-

Ethylmagnesium bromide (in THF)

-

Dry tetrahydrofuran (B95107) (THF)

-

Dry diethyl ether

-

Dry ice (solid CO₂) or carbon dioxide gas

-

Hydrochloric acid (aqueous solution, e.g., 3 M)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard glassware for organic synthesis (three-neck flask, dropping funnel, condenser, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Formation of the Grignard Reagent:

-

To a flame-dried, three-necked flask under an inert atmosphere, add a solution of ethylmagnesium bromide in dry THF.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 1-butyne in dry THF via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the butynylmagnesium bromide is accompanied by the evolution of ethane (B1197151) gas.

-

-

Carboxylation:

-

Cool the solution of butynylmagnesium bromide in an ice-salt or dry ice/acetone bath.

-

Carefully add crushed dry ice to the reaction mixture in small portions, or bubble dry CO₂ gas through the solution. Maintain a temperature below 0 °C.

-

After the addition of CO₂, allow the mixture to slowly warm to room temperature and stir for several hours or overnight.

-

-

Acidification and Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench by adding aqueous hydrochloric acid. This will protonate the carboxylate salt and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

-

Purification:

-

The crude product can be further purified by recrystallization or distillation under reduced pressure.

-

Biological Activity and Potential Applications in Drug Development

Direct studies on the biological activity of this compound are limited in the available scientific literature. However, research on its derivatives and the broader class of 2-alkynoic acids provides valuable insights into its potential as a lead compound or a scaffold in drug discovery.

Antimicrobial Activity of 2-Alkynoic Acids

Several studies have demonstrated that 2-alkynoic fatty acids possess significant antimicrobial properties. The presence of the carbon-carbon triple bond at the 2-position and the carboxylic acid moiety are crucial for their antibacterial activity.[7][8] While the exact mechanism is not fully elucidated, it is suggested that these compounds may interfere with the synthesis of essential cellular components in bacteria. The antifungal properties of some 2-alkynoic acids have been attributed to their ability to inhibit the elongation of fatty acids and the synthesis of triacylglycerols.[7]

General Antimicrobial Mechanism of 2-Alkynoic Fatty Acids

References

- 1. This compound | C5H6O2 | CID 324379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound | 5963-77-9 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 6. chembk.com [chembk.com]

- 7. Antibacterial activity of 2-alkynoic fatty acids against multidrug resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibacterial activity of 2-alkynoic fatty acids against multidrug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-Pentynoic Acid from Propyne: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the synthesis of 2-pentynoic acid from propyne (B1212725), a critical process for researchers and professionals in drug development and organic chemistry. The document outlines two primary synthetic pathways, detailing the necessary reagents, reaction conditions, and purification methods.

Introduction

This compound is a valuable building block in organic synthesis, utilized in the preparation of various pharmaceuticals and complex organic molecules. Its structure, featuring a carboxylic acid and an internal alkyne, allows for a diverse range of chemical transformations. This guide focuses on the synthesis of this compound commencing from the readily available starting material, propyne. The core of this transformation involves the deprotonation of the terminal alkyne followed by carboxylation.

Reaction Pathways

The synthesis of this compound from propyne can be efficiently achieved through two primary methods, differing in the choice of base for the initial deprotonation step.

Method A: Grignard Reaction

This pathway involves the formation of a propynyl (B12738560) Grignard reagent, which then acts as a nucleophile to attack carbon dioxide.

Method B: Deprotonation with Sodium Amide

This classic method utilizes a strong base, sodium amide, to generate the propynyl anion in liquid ammonia (B1221849), followed by carboxylation.

A visual representation of the general chemical transformation is provided below.

Figure 1: General reaction pathway for the synthesis of this compound from propyne.

Experimental Protocols

The following are detailed experimental protocols for the two primary synthetic routes.

Method A: Synthesis via Grignard Reagent

This method is advantageous as it avoids the use of liquid ammonia and sodium metal.

Step 1: Preparation of Propynylmagnesium Bromide

-

A dry, three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with magnesium turnings (1.1 eq).

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is added to cover the magnesium.

-

A small crystal of iodine is added to activate the magnesium.

-

Ethyl bromide (1.1 eq) dissolved in the anhydrous solvent is added dropwise from the dropping funnel. The reaction is initiated with gentle warming if necessary.

-

After the formation of the ethylmagnesium bromide is complete, the solution is cooled in an ice bath.

-

Propyne gas is then bubbled through the solution until saturation, leading to the formation of propynylmagnesium bromide and ethane (B1197151) gas, which is allowed to vent through the drying tube.

Step 2: Carboxylation

-

The flask containing the propynylmagnesium bromide solution is cooled to -78 °C using a dry ice/acetone bath.

-

A large excess of crushed dry ice (solid carbon dioxide) is added portion-wise to the vigorously stirred solution.

-

The reaction mixture is allowed to warm to room temperature overnight with continuous stirring.

Step 3: Workup and Purification

-

The reaction mixture is quenched by carefully pouring it onto a mixture of crushed ice and dilute sulfuric acid or hydrochloric acid.

-

The aqueous layer is extracted several times with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude this compound is then purified by vacuum distillation.

Method B: Synthesis via Sodium Amide in Liquid Ammonia

This is a highly effective method for the deprotonation of terminal alkynes.

Step 1: Formation of the Propynyl Anion

-

A three-necked, round-bottomed flask is fitted with a dry ice condenser, a gas inlet tube, and a mechanical stirrer.

-

Anhydrous liquid ammonia is condensed into the flask.

-

A catalytic amount of ferric nitrate (B79036) is added.

-

Sodium metal (1.0 eq) is added in small pieces until a persistent blue color is observed, indicating the formation of sodium amide.

-

Propyne gas is then bubbled through the solution, which will cause the blue color to disappear as the propynyl anion is formed.

Step 2: Carboxylation

-

Once the formation of the sodium propynilide is complete, the liquid ammonia is allowed to evaporate while being replaced with an anhydrous solvent such as diethyl ether or THF.

-

The flask is then cooled to -78 °C, and crushed dry ice is added in excess.

-

The mixture is stirred and allowed to slowly warm to room temperature.

Step 3: Workup and Purification

-

The workup and purification procedure is similar to that described in Method A (Section 3.1, Step 3).

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Method A (Grignard) | Method B (Sodium Amide) | Reference |

| Reagents | Propyne, Mg, Ethyl bromide, CO2 | Propyne, Na, Fe(NO3)3, CO2, Liquid NH3 | |

| Solvent | Diethyl ether or THF | Liquid Ammonia, Diethyl ether or THF | |

| Reaction Temp. | 0 °C to RT (Grignard formation), -78 °C (Carboxylation) | -33 °C (Deprotonation), -78 °C (Carboxylation) | |

| Typical Yield | 60-75% | 70-85% | |

| Purity | >98% after vacuum distillation | >98% after vacuum distillation |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from propyne is a robust and well-established process. Both the Grignard and sodium amide methods offer high yields of the desired product. The choice of method may depend on the available equipment and safety considerations. Careful execution of the experimental protocol, particularly the maintenance of anhydrous conditions, is crucial for achieving optimal results. The detailed procedures and data presented in this guide are intended to support researchers in the successful synthesis of this important chemical intermediate.

An In-Depth Technical Guide to 2-Pentynoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key molecular properties and analytical methodologies related to 2-Pentynoic acid. The information is tailored for professionals in research and development who require precise data and detailed protocols for their work with this compound.

Core Molecular Data

This compound, a member of the carboxylic acid family, possesses a terminal alkyne group, which imparts unique chemical reactivity useful in various synthetic applications. Its fundamental molecular properties are summarized below.

| Property | Value | Citations |

| Molecular Formula | C5H6O2 | [1][2][3] |

| Molecular Weight | 98.10 g/mol | [2][3] |

| IUPAC Name | Pent-2-ynoic acid | |

| CAS Number | 5963-77-9 |

Experimental Protocols

The accurate analysis of short-chain fatty acids like this compound is critical for various research applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, often requiring a derivatization step to improve the volatility and chromatographic behavior of the analyte. Below is a detailed protocol for the analysis of short-chain fatty acids using GC-MS with a common derivatization procedure.

Protocol: GC-MS Analysis of Short-Chain Fatty Acids via Esterification

This protocol outlines the steps for sample preparation, derivatization (esterification), and GC-MS analysis of short-chain fatty acids.

1. Sample Preparation:

-

For aqueous samples, an initial extraction step is required. A common method is liquid-liquid extraction.

-

Acidify the aqueous sample to a low pH (e.g., pH 2) with an appropriate acid (e.g., HCl) to protonate the carboxylic acids.

-

Extract the fatty acids into an organic solvent such as diethyl ether or ethyl acetate.

-

Dry the organic extract over an anhydrous salt (e.g., sodium sulfate).

-

Carefully evaporate the solvent under a gentle stream of nitrogen to concentrate the sample.

-

2. Derivatization (Acid-Catalyzed Esterification):

-

To the dried sample residue, add a derivatizing agent. A common choice is 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol.

-

Securely cap the reaction vial and heat at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete esterification.

-

After cooling to room temperature, add a volume of water and an extraction solvent (e.g., hexane (B92381) or heptane).

-

Vortex the mixture to extract the resulting fatty acid methyl esters (FAMEs) into the organic layer.

-

Centrifuge to ensure clear phase separation and carefully transfer the upper organic layer containing the FAMEs to a clean vial for GC-MS analysis.

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Injection Mode: Splitless

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes

-

Ramp: Increase to 250°C at a rate of 10°C/min

-

Final hold: 250°C for 5 minutes

-

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: Scan from m/z 40 to 500

-

Ion Source Temperature: 230°C

-

Transfer Line Temperature: 280°C

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis protocol for short-chain fatty acids.

References

- 1. agilent.com [agilent.com]

- 2. Sample preparation procedure using extraction and derivatization of carboxylic acids from aqueous samples by means of deep eutectic solvents for gas chromatographic-mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 2-Pentynoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-pentynoic acid in various organic solvents. Due to a lack of specific quantitative data in publicly available literature, this guide synthesizes qualitative information and outlines detailed experimental protocols for researchers to determine precise solubility values.

Introduction to this compound

This compound, a short-chain alkynoic acid with the chemical formula C₅H₆O₂, is a molecule of interest in organic synthesis and pharmaceutical research. Its structure, featuring a terminal carboxylic acid group and an internal alkyne, imparts a unique combination of polarity and lipophilicity, influencing its solubility in different solvent systems. Understanding its solubility is critical for reaction engineering, purification processes, formulation development, and drug delivery system design.

While one source qualitatively states that this compound is soluble in common organic solvents such as ethanol (B145695) and ethers, a thorough review of scientific literature, including the comprehensive IUPAC-NIST Solubility Data Series, reveals a conspicuous absence of specific quantitative solubility data for this compound.[1] This guide, therefore, aims to equip researchers with the necessary methodologies to generate this crucial data.

Qualitative Solubility Profile

Based on general principles of chemical interactions and the limited available information, a qualitative solubility profile can be inferred. The carboxylic acid moiety is capable of hydrogen bonding, suggesting solubility in polar protic solvents. The hydrocarbon chain, although short, provides some nonpolar character, which may allow for solubility in less polar solvents.

Expected Solubility Trends:

-

High Solubility: Expected in polar protic solvents like alcohols (methanol, ethanol) and polar aprotic solvents capable of hydrogen bond acceptance (e.g., dimethyl sulfoxide, N,N-dimethylformamide).

-

Moderate to High Solubility: Expected in ethers and ketones (e.g., diethyl ether, acetone) due to dipole-dipole interactions and the potential for hydrogen bonding with the carbonyl oxygen.

-

Lower Solubility: Expected in nonpolar solvents such as toluene (B28343) and alkanes, where the primary intermolecular forces would be weaker van der Waals interactions.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, established experimental methodologies should be employed. The following are detailed protocols for the gravimetric and titrimetric methods, which are commonly used for determining the solubility of carboxylic acids.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid solute in a solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

3.1.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated volumetric flasks and pipettes

-

Analytical balance (±0.0001 g)

-

Drying oven

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Beakers and vials

3.1.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.

-

-

Sample Withdrawal and Filtration:

-

Allow the solution to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette (to match the experimental temperature) to avoid precipitation or further dissolution.

-

Immediately filter the withdrawn sample through a syringe filter (with a filter membrane compatible with the solvent) into a pre-weighed, clean, and dry container.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.

-

Once the solvent is removed, place the container with the solid residue in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

Accurately weigh the container with the dried this compound.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

-

Express the solubility in the desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Titrimetric Method

The titrimetric method offers an alternative for quantifying the amount of dissolved carboxylic acid in a saturated solution. This method relies on the acidic nature of this compound and its reaction with a standardized basic solution.

3.2.1. Materials and Equipment

-

Saturated solution of this compound (prepared as in the gravimetric method)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Phenolphthalein (B1677637) indicator solution

-

Burette, pipette, and conical flasks

-

Analytical balance

3.2.2. Experimental Procedure

-

Preparation and Sampling:

-

Prepare a saturated solution of this compound in the chosen organic solvent as described in the gravimetric method.

-

Withdraw and filter a precise volume of the saturated supernatant into a conical flask.

-

-

Titration:

-

Add a few drops of phenolphthalein indicator to the conical flask.

-

Titrate the this compound solution with the standardized NaOH solution from a burette until a persistent faint pink color is observed, indicating the endpoint.

-

Record the volume of NaOH solution used.

-

-

Calculation of Solubility:

-

Use the stoichiometry of the acid-base reaction (1:1 molar ratio for a monoprotic acid) and the known concentration of the NaOH solution to calculate the moles of this compound in the titrated volume.

-

Convert the moles of this compound to mass using its molar mass.

-

Express the solubility in the desired units.

-

Data Presentation

For effective comparison and analysis, all experimentally determined quantitative solubility data should be summarized in a structured table.

Table 1: Solubility of this compound in Various Organic Solvents at a Specified Temperature

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |

| Methanol | 25 | Data to be determined | Data to be determined | Gravimetric/Titrimetric |

| Ethanol | 25 | Data to be determined | Data to be determined | Gravimetric/Titrimetric |

| Acetone | 25 | Data to be determined | Data to be determined | Gravimetric/Titrimetric |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Gravimetric/Titrimetric |

| Diethyl Ether | 25 | Data to be determined | Data to be determined | Gravimetric/Titrimetric |

| Dichloromethane | 25 | Data to be determined | Data to be determined | Gravimetric/Titrimetric |

| Toluene | 25 | Data to be determined | Data to be determined | Gravimetric/Titrimetric |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Gravimetric/Titrimetric |

| N,N-Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | Gravimetric/Titrimetric |

Visualization of Experimental Workflow

The logical flow of the experimental procedures for determining the solubility of this compound can be visualized using the following diagram.

Conclusion

References

Spectroscopic Analysis of 2-Pentynoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2-pentynoic acid. Due to the limited availability of published experimental spectra for this specific compound, this guide incorporates predicted NMR data and representative IR absorption frequencies based on known spectroscopic trends for α,β-alkynoic acids. This information is intended to serve as a valuable resource for the identification and characterization of this compound in research and development settings.

Spectroscopic Data

The following tables summarize the predicted ¹H NMR and ¹³C NMR data, as well as the expected characteristic IR absorption bands for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-13 | Singlet (broad) | 1H | -COOH |

| ~2.4 | Quartet | 2H | -CH₂- |

| ~1.2 | Triplet | 3H | -CH₃ |

Note: Data is predicted and the exact chemical shifts may vary depending on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O |

| ~85 | -C≡ |

| ~75 | ≡C- |

| ~13 | -CH₂- |

| ~12 | -CH₃ |

Note: Data is predicted and the exact chemical shifts may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Representative IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3300-2500 | Strong, Broad | O-H | Stretching |

| 2260-2240 | Medium | C≡C | Stretching |

| 1710-1680 | Strong | C=O | Stretching |

| 1320-1210 | Medium | C-O | Stretching |

| 950-910 | Medium, Broad | O-H | Bending |

Note: These are representative absorption ranges for α,β-alkynoic acids. The exact peak positions and intensities may vary.

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of a solid organic acid like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to determine its molecular structure.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube (5 mm)

-

Pipette

-

Vortex mixer

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) in a small vial.

-

Thoroughly mix the solution using a vortex mixer to ensure the sample is completely dissolved.

-

Transfer the solution into a clean, dry 5 mm NMR tube using a pipette.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve a high level of homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

-

-

¹H NMR Spectrum Acquisition:

-

Set the appropriate acquisition parameters for the ¹H NMR experiment. This includes the number of scans, pulse width, and acquisition time.

-

Acquire the Free Induction Decay (FID) signal.

-

Process the FID using a Fourier transform to obtain the ¹H NMR spectrum.

-

Phase the spectrum and perform baseline correction.

-

Integrate the peaks to determine the relative number of protons.

-

Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Spectrum Acquisition:

-

Set the appropriate acquisition parameters for the ¹³C NMR experiment. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

-

Acquire the FID.

-

Process the FID using a Fourier transform.

-

Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of this compound to identify its functional groups.

Method: Attenuated Total Reflectance (ATR)-FTIR

Materials:

-

This compound sample (solid)

-

ATR-FTIR spectrometer

-

Spatula

-

Cleaning solvent (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and the atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Application:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Acquire the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Perform baseline correction if necessary.

-

Identify the characteristic absorption bands and correlate them to the functional groups present in this compound.

-

-

Cleaning:

-

Retract the press and carefully remove the sample from the crystal using a spatula and a lint-free wipe.

-

Clean the ATR crystal thoroughly with a suitable solvent to prevent cross-contamination.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Safety Data for 2-Pentynoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 2-Pentynoic acid (CAS No: 5963-77-9). The information is compiled from various safety data sheets (SDS) and toxicological databases to assist researchers, scientists, and professionals in drug development in the safe handling and assessment of this compound.

Chemical and Physical Properties

This compound is a carboxylic acid containing a carbon-carbon triple bond. Its physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆O₂ | [1][2][] |

| Molecular Weight | 98.10 g/mol | [1][2][] |

| Appearance | White to pale brown solid | [4] |

| Melting Point | 47-53 °C | [1] |

| Boiling Point | 125 °C at 30 mmHg | ChemBK |

| Flash Point | 96 °C (205 °F) | [1][4] |

| Solubility | Soluble in water and common organic solvents like ethanol (B145695) and ethers. | ChemBK |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][4][5][6]

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

GHS Pictograms:

Signal Word: Warning[1]

Precautionary Statements: [1][6]

-

Prevention: P261, P264, P270, P271, P280

-

Response: P301+P312, P302+P352, P304+P340, P305+P351+P338

-

Storage: Not specified in readily available SDS.

-

Disposal: Not specified in readily available SDS.

Toxicological Information

| Endpoint | Result |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[1][4][5][6] |

| Skin Irritation | Causes skin irritation[1][4][5][6] |

| Eye Irritation | Causes serious eye irritation[1][4][5][6] |

| Respiratory Irritation | May cause respiratory irritation[1][4][5][6] |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, the determination of acute oral toxicity (LD50) generally follows standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Representative Protocol for Acute Oral Toxicity (based on OECD Guideline 423: Acute Toxic Class Method)

This method involves a stepwise procedure with the use of a minimum number of animals.

-

Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.

-

Housing and Fasting: Animals are caged in a controlled environment with a 12-hour light/dark cycle. They are fasted overnight prior to dosing.

-

Dose Administration: The test substance is administered orally via gavage at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Stepwise Procedure: The outcome of the initial dose determines the next step. If mortality occurs, the next dose is lower. If no mortality is observed, the dose is escalated. This continues until the toxicity class can be determined.

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.

Biological Signaling Pathways

Specific data on the signaling pathways affected by this compound in mammalian cells is limited. However, studies on the broader class of 2-alkynoic fatty acids have shown activity against Mycobacterium, suggesting a potential mechanism of action.

Inhibition of Fatty Acid Synthesis II (FASII) in Mycobacteria

Some 2-alkynoic acids have been shown to target and inhibit the InhA enzyme, which is an enoyl-acyl carrier protein reductase. InhA is a key enzyme in the FASII pathway, responsible for the elongation of fatty acids that are precursors to mycolic acids, essential components of the mycobacterial cell wall.

Safe Handling and Storage

Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

-

Use in a well-ventilated area or under a chemical fume hood.[4]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

-

Wash hands thoroughly after handling.[4]

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

-

Store away from incompatible materials such as oxidizing agents.

First-Aid Measures

| Exposure Route | First-Aid Procedure | Source(s) |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [4][6] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists. | [4][6] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [4][6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. | [4][6] |

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Specific Hazards: Carbon oxides may be formed under fire conditions.

-

Advice for Firefighters: Wear self-contained breathing apparatus and full protective gear.

Logical Relationships in Safety Assessment

The overall safety assessment of a chemical like this compound follows a logical progression from hazard identification to risk management.

References

Commercial Suppliers and Technical Guide for High-Purity 2-Pentynoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers of high-purity 2-Pentynoic acid, along with relevant technical information for its application in research and development. The guide includes a comparative table of suppliers, general experimental protocols for purification and analysis, and insights into its synthetic applications and potential biological significance.

Commercial Availability of High-Purity this compound

A variety of chemical suppliers offer this compound, with purity levels typically ranging from 97% to 99%. For applications in drug development and sensitive biological assays, sourcing the highest purity material is critical to ensure reproducibility and avoid confounding results from impurities. Below is a summary of major commercial suppliers and their listed purities for this compound (CAS No. 5963-77-9).

| Supplier | Purity | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| BOC Sciences | Not specified, but specializes in high-purity compounds for pharmaceutical research.[1] | C₅H₆O₂ | 98.10 | 5963-77-9 |

| Thermo Scientific Chemicals | 97%[1] | C₅H₆O₂ | 98.1 | 5963-77-9 |

| GFS Chemicals | ≥97.5% (by Acid-Base Titration and GC-FID) | CH₃CH₂C≡CCOOH | 98.1 | 5963-77-9 |

| Sigma-Aldrich | 97% | CH₃CH₂C≡CCO₂H | 98.10 | 5963-77-9 |

| Career Henan Chemical Co. (via ChemicalBook) | 99%[2] | Not specified | 98.10 | 5963-77-9 |

Experimental Protocols: Purification and Analysis

Achieving high purity of this compound is often necessary for its intended application. While suppliers provide a certain grade, further purification may be required.

Recrystallization for Purification

Recrystallization is a fundamental technique for purifying solid organic compounds.[3][4][5][6] The principle relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.

Methodology:

-

Solvent Selection: The ideal solvent should dissolve this compound sparingly at room temperature but have high solubility at an elevated temperature.[3] Common solvents for the recrystallization of organic acids include water, ethanol, hexane, or mixtures thereof. The choice of solvent should be determined empirically.

-

Dissolution: In a suitable flask, the crude this compound is dissolved in a minimal amount of the hot solvent to create a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution should be filtered through a pre-heated funnel with fluted filter paper to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed to room temperature, and then further cooled in an ice bath to promote crystal formation. Slow cooling is crucial for the formation of pure crystals, as it allows for the selective incorporation of the desired molecules into the crystal lattice, leaving impurities in the solution.[5]

-

Isolation and Washing: The formed crystals are collected by vacuum filtration. The crystals are then washed with a small amount of the ice-cold solvent to remove any adhering impurities.

-

Drying: The purified crystals are dried under vacuum to remove any residual solvent.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Purification

HPLC is a powerful technique for both the analysis of purity and the purification of organic compounds.[7] For organic acids, reversed-phase HPLC is a common analytical method.

Analytical HPLC for Purity Assessment:

-

Column: A C18 reversed-phase column is typically suitable.[8][9]

-

Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent like acetonitrile (B52724) is commonly used.[8] For some organic acids, an isocratic mobile phase with a low pH aqueous solution can also be effective.[9]

-

Detection: UV detection at a wavelength of around 210 nm is suitable for detecting the carboxylic acid chromophore.

-

Sample Preparation: The this compound sample is dissolved in a suitable solvent, filtered, and injected into the HPLC system. Purity is determined by the relative area of the main peak.

Preparative HPLC for High-Purity Isolation:

For obtaining very high purity material, preparative HPLC can be employed. The principle is the same as analytical HPLC, but a larger column is used to handle larger sample quantities. Fractions corresponding to the main peak are collected, and the solvent is removed to yield the purified compound.

Synthetic Applications and Methodologies

This compound is a valuable building block in organic synthesis, particularly for the stereoselective synthesis of vinylstannanes and the construction of spiroindoline scaffolds.

Stereoselective Synthesis of Vinylstannanes

Vinylstannanes are versatile intermediates in cross-coupling reactions. The hydrostannylation of alkynes, such as this compound, is a common method for their synthesis, often with high stereoselectivity.[10]

General Methodology (Hydrostannylation):

-

Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), a solution of this compound in a suitable anhydrous solvent (e.g., THF) is prepared in a flame-dried flask.

-

Catalyst and Reagent Addition: A catalyst, often a palladium or platinum complex, and a hydrostannylating agent, such as tributyltin hydride (Bu₃SnH), are added to the solution.[10][11] The choice of catalyst and ligands can influence the regioselectivity and stereoselectivity of the addition.[12]

-

Reaction Conditions: The reaction mixture is stirred at a specific temperature (ranging from room temperature to elevated temperatures) until the reaction is complete, as monitored by techniques like TLC or GC-MS.

-

Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified, typically by column chromatography on silica (B1680970) gel, to yield the desired vinylstannane.

Caption: General workflow for the synthesis of vinylstannanes from this compound.

Synthesis of Spiroindolines

Plausible Synthetic Approach:

A three-component reaction could be envisioned where isatin (B1672199), an amino acid (such as proline), and this compound (or its ester) react in a suitable solvent, often under reflux, to generate a spiro[indoline-pyrrolidine] derivative.

Potential Biological Significance and Signaling Pathways

Direct evidence for the involvement of this compound in specific mammalian signaling pathways is limited in the available literature. However, research on related short-chain fatty acids (SCFAs) and alkynoic acids provides insights into its potential biological roles.

Analogy to Short-Chain Fatty Acid Signaling

Short-chain fatty acids, such as butyrate (B1204436) and propionate, are well-known microbial metabolites that play crucial roles in host-microbe interactions and cellular signaling.[14][15] They can act as signaling molecules by binding to G-protein coupled receptors (GPCRs) on the surface of various cells, including immune cells, and by inhibiting histone deacetylases (HDACs), thereby influencing gene expression.[16] These actions can modulate inflammatory responses and metabolic pathways.[14][17] While this compound is an unsaturated SCFA, its structural similarity suggests it could potentially interact with similar cellular targets.

Antimycobacterial Activity and Fatty Acid Synthesis Pathway

Longer-chain 2-alkynoic acids have been shown to exhibit antimycobacterial activity by targeting enzymes involved in the mycobacterial fatty acid synthase system II (FASII).[18] Specifically, they can act as substrate analogs for InhA, an NADH-dependent enoyl-ACP reductase, which is a key enzyme in mycolic acid biosynthesis and the target of the tuberculosis drug isoniazid.[18] Although shorter-chain 2-alkynoic acids (4 to 14 carbons) did not show significant activity against M. smegmatis in one study, the general mechanism of targeting fatty acid synthesis pathways is a plausible area of investigation for this compound and its derivatives, especially in the context of developing novel antimicrobial agents.[18]

Caption: Potential mechanism of action for 2-alkynoic acids as inhibitors of the mycobacterial FASII pathway.

References

- 1. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. This compound | 5963-77-9 [chemicalbook.com]

- 3. Recrystallization [sites.pitt.edu]

- 4. Home Page [chem.ualberta.ca]

- 5. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Vinylstannane synthesis by stannylation or C-Sn coupling reaction [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Heterobimetallic Control of Regioselectivity in Alkyne Hydrostannylation: Divergent Syntheses of α- and (E)-β-Vinylstannanes via Cooperative Sn–H Bond Activation | CoLab [colab.ws]

- 13. Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Biological effects of short-chain fatty acids in nonruminant mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The effects of microbiota-derived short-chain fatty acids on T lymphocytes: From autoimmune diseases to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dose-Dependent Effects of Short-Chain Fatty Acids on 3T3-L1 Adipocyte Adipokine Secretion and Metabolic Function [mdpi.com]

- 18. Synthesis and biological activity of alkynoic acids derivatives against mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Natural Origins of 2-Pentynoic Acid and Its Derivatives: A Review of the Evidence

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive review of scientific literature and chemical databases reveals a significant finding: 2-pentynoic acid and its derivatives are not currently recognized as naturally occurring compounds. Despite extensive searches for their presence in terrestrial and marine flora, fauna, and microorganisms, no definitive evidence of their biosynthesis or isolation from a natural source has been documented. This technical guide addresses the conspicuous absence of this compound in nature and provides context by exploring the landscape of other naturally occurring acetylenic fatty acids. This information is critical for researchers in natural product discovery and drug development to direct their efforts toward more promising avenues.

Introduction

Acetylenic fatty acids, characterized by the presence of one or more carbon-carbon triple bonds, are a fascinating class of natural products known for their diverse biological activities. While many such compounds have been isolated from various natural sources, the existence of this compound as a natural product has remained unconfirmed. This guide presents the findings of a thorough investigation into the purported natural occurrence of this compound and its derivatives, with the aim of providing clarity for the scientific community.

Methodology of Investigation

A multi-faceted search strategy was employed to ascertain the natural occurrence of this compound. This included:

-

Systematic Literature Review: Extensive searches of major scientific databases (including PubMed, Scopus, and Web of Science) were conducted using a variety of keywords such as "this compound," "natural occurrence," "isolation," "biosynthesis," "plant," "fungi," "bacteria," and "marine."

-

Chemical Database Scrutiny: Leading chemical databases (including PubChem, Chemical Abstracts Service, and the Dictionary of Natural Products) were queried for any entries listing this compound or its derivatives as being of natural origin.

-

Broadening the Search: To ensure comprehensive coverage, searches were expanded to include broader terms like "natural polyacetylene carboxylic acids" and "acetylenic fatty acids biosynthesis."

Results: A Conspicuous Absence in Nature

The exhaustive search yielded no credible evidence to support the natural occurrence of this compound or its derivatives. The compound is well-documented as a synthetic reagent and its chemical properties are well-characterized. However, all mentions of this compound in the scientific literature are in the context of chemical synthesis and not as a product isolated from a living organism.

While the search for this compound itself was unfruitful, the investigation did highlight the existence of other naturally occurring acetylenic fatty acids. It is important for researchers to distinguish this compound from these related, yet structurally distinct, compounds.

The Landscape of Naturally Occurring Acetylenic Fatty Acids

In contrast to this compound, a variety of other acetylenic fatty acids have been isolated from natural sources and are subjects of ongoing research. These compounds often possess longer carbon chains and exhibit a range of biological activities.

Table 1: Examples of Naturally Occurring Acetylenic Fatty Acids

| Compound Name | Chemical Formula | Natural Source(s) | Reported Biological Activities |

| Tariric Acid | C₁₈H₃₂O₂ | Seeds of Picramnia species | Not well-defined |

| Stearolic Acid | C₁₈H₃₂O₂ | Seeds of Santalaceae family | Not well-defined |

| Oropheic Acid | C₁₈H₁₈O₂ | Stem bark of Mitrephora celebica | Antibacterial[1][2] |

| 6-Hexadecynoic Acid | C₁₆H₂₈O₂ | Sommera sabiceoides | Antifungal[3] |

| 6-Nonadecynoic Acid | C₁₉H₃₄O₂ | Sommera sabiceoides | Antifungal[3] |

Biosynthesis of Acetylenic Fatty Acids

Logical Relationship: From Search to Conclusion

Caption: Logical workflow for determining the natural occurrence of this compound.

Conclusion and Future Directions

Based on the current body of scientific knowledge, this compound and its derivatives should not be considered natural products. For researchers in the field of natural product chemistry and drug discovery, this is a crucial piece of information that can prevent the misallocation of resources in pursuit of a compound that is, by all available evidence, of synthetic origin.

Future research in the area of acetylenic fatty acids should continue to focus on the isolation, characterization, and synthesis of genuinely naturally occurring compounds. The rich diversity of these molecules in nature suggests that many more with potent biological activities are yet to be discovered. The clarification that this compound is not among them allows for a more focused and productive exploration of the natural world's chemical arsenal.

References

A Technical Guide to the Theoretical and Computational Analysis of 2-Pentynoic Acid

Abstract

This technical guide provides an in-depth overview of the theoretical and computational methods used to characterize the properties of 2-pentynoic acid. For researchers, scientists, and professionals in drug development, understanding the molecular structure, reactivity, and spectroscopic signatures of small molecules is paramount. This document outlines the application of Density Functional Theory (DFT) to predict key properties of this compound, including its optimized geometry, vibrational frequencies (FT-IR), NMR chemical shifts, and electronic properties such as the HOMO-LUMO energy gap and Molecular Electrostatic Potential (MEP). Furthermore, it details the standard experimental protocols for synthesis and spectroscopic analysis required to validate these theoretical findings. All quantitative data is presented in structured tables for clarity, and key workflows are visualized using diagrams to facilitate a comprehensive understanding of the synergy between computational and experimental chemistry.

Introduction

This compound, with the chemical formula C₅H₆O₂, is an organic compound featuring a terminal ethyl group, a carboxylic acid functional group, and a carbon-carbon triple bond (alkyne) at the C2 position.[1][2] Its unique structure makes it a valuable reagent in various organic syntheses, including the stereoselective preparation of vinylstannanes and spiroindoline derivatives.[3][][5] The broader class of 2-alkynoic fatty acids has garnered significant interest for its potential biological activities, including antimycobacterial and antiprotozoal properties, highlighting the importance of this molecular scaffold in medicinal chemistry and drug development.[6]

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful tool to complement experimental research.[7] DFT allows for the accurate prediction of molecular properties from first principles, offering insights into molecular geometry, stability, spectroscopic characteristics, and electronic structure.[8] This in-silico approach can accelerate the research process by predicting the outcomes of experiments, elucidating reaction mechanisms, and providing a detailed understanding of molecular behavior at the atomic level. This guide focuses on the standard theoretical methodologies applicable to this compound.

Theoretical Framework and Computational Methodology

The theoretical investigation of a molecule like this compound follows a structured computational workflow. The process begins with defining the initial molecular structure, followed by a geometry optimization to find the lowest energy conformation. A frequency analysis is then performed to confirm the stability of the structure and to predict its vibrational spectrum. Finally, various other molecular properties are calculated based on this optimized geometry.

Caption: General workflow for the theoretical calculation of molecular properties.

Computational Details: A standard and effective approach for these calculations involves using the Gaussian suite of programs.[7][9] The methodology, adapted from studies on similar unsaturated carboxylic acids, is as follows:[8]

-

Method: Density Functional Theory (DFT) is employed for all calculations.[7][10]

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common choice, known for its accuracy in describing organic molecules.[8]

-

Basis Set: The 6-311+G(2d,p) basis set provides a robust and reliable description of the electronic structure, including diffuse functions (+) for non-covalent interactions and polarization functions (d,p) for accurately modeling bonding environments.[8]

-

Solvation Effects: To simulate a solution-phase environment, the Polarizable Continuum Model (PCM) can be utilized, with a solvent such as water or chloroform.[11]

-

Property Calculations:

-

Vibrational Frequencies: Calculated from the second derivative of the energy to predict IR spectra and confirm the nature of stationary points.

-

NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is used to predict ¹H and ¹³C NMR chemical shifts.

-

Electronic Properties: Single-point energy calculations on the optimized geometry are used to determine Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP).

-

Calculated Molecular and Spectroscopic Properties

The following tables summarize the kind of data obtained from theoretical calculations for this compound.

Table 1: General and Computed Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₆O₂ | [1][2] |

| Molecular Weight | 98.10 g/mol | [1][12] |

| IUPAC Name | Pent-2-ynoic acid | [1] |

| Canonical SMILES | CCC#CC(=O)O | [1] |

| InChIKey | MINRDQDGBLQBGD-UHFFFAOYSA-N | [1] |

| Covalently-Bonded Unit Count | 1 | [1] |

Table 2: Predicted Geometrical Parameters (Bond Lengths and Angles) Note: The following are representative parameters that would be calculated. Actual values are derived from the DFT output.

| Parameter (Bond) | Predicted Length (Å) | Parameter (Angle) | Predicted Angle (°) |

| C2≡C3 | ~1.21 | C2-C3-C4 | ~178.0 |

| C1-C2 | ~1.47 | C3-C4-C5 | ~112.0 |

| C3-C4 | ~1.46 | O1-C1-O2 | ~122.0 |

| C4-C5 | ~1.53 | C2-C1-O1 | ~125.0 |

| C1=O1 | ~1.21 | C2-C1-O2 | ~113.0 |

| C1-O2 | ~1.36 | C1-O2-H | ~107.0 |

Vibrational Analysis (FT-IR Spectroscopy)

Frequency calculations are crucial for assigning vibrational modes observed in experimental FT-IR spectra. The calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values.

Table 3: Key Experimental and Theoretical Vibrational Frequencies (cm⁻¹)

| Vibrational Mode Assignment | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) |

| O-H stretch (carboxylic acid dimer) | broad ~2500-3300 | (Predicted) |

| C≡C stretch (alkyne) | ~2240 | (Predicted) |

| C=O stretch (carbonyl) | ~1700 | (Predicted) |

| C-O stretch (carboxylic acid) | ~1200-1300 | (Predicted) |

| O-H bend (in-plane) | ~1400-1440 | (Predicted) |

Experimental data for similar compounds suggest these characteristic peaks. The PubChem entry for this compound indicates the availability of an experimental FTIR spectrum.[1]

NMR Spectral Analysis

The GIAO method allows for the prediction of ¹H and ¹³C NMR chemical shifts, which are fundamental for structural elucidation.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) relative to TMS Note: These are expected shift regions. Precise values are obtained from calculations.

| Atom Position | Predicted ¹H Shift (ppm) | Atom Position | Predicted ¹³C Shift (ppm) |

| H (on C5) | ~1.1 - 1.3 (t) | C1 (COOH) | ~155 - 160 |

| H (on C4) | ~2.2 - 2.4 (q) | C2 (alkyne) | ~75 - 80 |

| H (on O2) | ~10 - 12 (s, broad) | C3 (alkyne) | ~85 - 90 |

| C4 (CH₂) | ~12 - 15 | ||

| C5 (CH₃) | ~13 - 16 |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of a molecule's chemical reactivity and kinetic stability. The energy difference between them, the HOMO-LUMO gap (ΔE), reflects the energy required for electronic excitation. A smaller gap generally implies higher reactivity.

Caption: Conceptual diagram of HOMO, LUMO, and the energy gap (ΔE).

Table 5: Calculated Electronic Properties Note: Values are representative and based on calculations for similar molecules.[8]

| Parameter | Predicted Value (eV) |

| HOMO Energy | ~ -7.0 |

| LUMO Energy | ~ -1.5 |

| HOMO-LUMO Gap (ΔE) | ~ 5.5 |

Molecular Electrostatic Potential (MEP)

The MEP surface is a 3D map of the electronic density, which is invaluable for predicting reactivity.

-

Electron-rich regions (negative potential, typically colored red): These are sites susceptible to electrophilic attack. For this compound, this is expected around the carbonyl oxygen.

-

Electron-poor regions (positive potential, typically colored blue): These are sites for nucleophilic attack. The acidic proton of the carboxyl group is the most prominent positive site.

Experimental Protocols for Validation

Theoretical predictions must be validated by experimental data. The following sections describe standard protocols for the synthesis and characterization of this compound.

Synthesis Protocol

A general and effective method for synthesizing 2-alkynoic acids involves the carboxylation of a terminal alkyne.[6]

-

Deprotonation: A suitable terminal alkyne (e.g., 1-butyne) is dissolved in a dry aprotic solvent like tetrahydrofuran (B95107) (THF) and cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Anion Formation: A strong base, typically n-butyllithium (n-BuLi), is added dropwise to deprotonate the alkyne, forming a lithium acetylide intermediate.

-

Carboxylation: The reaction mixture is quenched by bubbling dry carbon dioxide (CO₂) gas through it or by pouring it over crushed dry ice.

-

Protonation and Workup: The resulting carboxylate salt is allowed to warm to room temperature and is then acidified with an aqueous acid solution (e.g., HCl or NH₄Cl) to protonate the carboxylate, yielding the final this compound product.

-

Purification: The product is extracted with an organic solvent (e.g., diethyl ether), dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. Further purification can be achieved by recrystallization or distillation.

Spectroscopic Analysis Protocols

FT-IR Spectroscopy:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory, is used.[1]

-

Sample Preparation: A small drop of the purified this compound (as a neat liquid or melt) is placed directly onto the ATR crystal.[1]

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The sample spectrum is then recorded, typically by co-adding multiple scans (e.g., 16 or 32) over a range of 4000–400 cm⁻¹ to improve the signal-to-noise ratio.

-

Analysis: The resulting spectrum is analyzed to identify characteristic peaks corresponding to the functional groups (O-H, C≡C, C=O), which are then compared to the theoretically predicted frequencies.

NMR Spectroscopy:

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in ~0.6-0.7 mL of a deuterated solvent (e.g., deuterochloroform, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).

-

Instrument: Data is acquired on a Nuclear Magnetic Resonance (NMR) spectrometer, operating at a field strength of 300 MHz or higher for protons.[13]

-

¹H NMR Acquisition: A standard proton NMR experiment is run. Key parameters include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: A proton-decoupled carbon NMR experiment is performed to obtain singlets for each unique carbon atom. This typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.[13]

-

Analysis: The chemical shifts (δ), integration values (for ¹H), and splitting patterns (for ¹H) are analyzed to confirm the molecular structure and are compared directly with the values predicted by GIAO calculations.

Conclusion

This guide has outlined the comprehensive theoretical framework for characterizing this compound using DFT calculations. The methodologies described for predicting molecular geometry, vibrational and NMR spectra, and electronic properties provide a powerful in-silico toolkit for researchers. When combined with the detailed experimental protocols for synthesis and spectroscopic validation, these computational approaches offer a robust and efficient strategy for deeply understanding the chemical nature of this compound. This synergistic approach is essential for applications ranging from fundamental chemical synthesis to the rational design of new therapeutic agents in drug discovery.

References

- 1. This compound | C5H6O2 | CID 324379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound | 5963-77-9 [chemicalbook.com]

- 5. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. Recent developments in the antiprotozoal and anticancer activities of the 2-alkynoic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergi-fytronix.com [dergi-fytronix.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. DFT-Based Stereochemical Rationales for the Bifunctional Brønsted Acid/Base-Catalyzed Diastereodivergent and Enantioselective aza-Henry Reactions of α-Nitro Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Molecular modeling and DFT studies on the antioxidant activity of Centaurea scoparia flavonoids and molecular dynamics simulation of their interaction with β-lactoglobulin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound 97 5963-77-9 [sigmaaldrich.com]

- 13. 1 [science.widener.edu]

The Biological Activity of Short-Chain Alkynoic Acids: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Short-chain fatty acids (SCFAs) are pivotal signaling molecules that modulate a wide array of physiological and pathological processes. While the biological activities of saturated SCFAs such as acetate, propionate, and butyrate (B1204436) are extensively documented, their unsaturated counterparts, the short-chain alkynoic acids, represent a nascent field with distinct and potent biological effects. This technical guide provides a comprehensive overview of the biological activities of short-chain alkynoic acids, contextualized within the broader understanding of SCFAs. It details their primary mechanisms of action, including enzyme inhibition and modulation of key signaling pathways. This document summarizes quantitative data on their bioactivity, provides detailed experimental protocols for their evaluation, and visualizes the core signaling pathways and experimental workflows using Graphviz diagrams to support future research and therapeutic development.

Introduction

Short-chain fatty acids are carboxylic acids with aliphatic tails of six or fewer carbons. They are primarily known as products of anaerobic microbial fermentation of dietary fiber in the colon.[1] Beyond their role as an energy source for colonocytes, SCFAs function as critical signaling molecules that influence host metabolism, immune function, and inflammation.[2][3] Their mechanisms of action are primarily mediated through the activation of G-protein coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs).[2]

Short-chain alkynoic acids are a subclass of SCFAs characterized by the presence of at least one carbon-carbon triple bond. This structural feature confers unique chemical properties and biological activities, distinguishing them from their saturated (alkanoic) and monounsaturated (alkenoic) analogs. A notable example is 2-hexadecynoic acid, which has demonstrated potent antimycobacterial properties by targeting enzymes essential for bacterial cell wall synthesis. Research into this specific class of molecules is uncovering novel therapeutic potentials, particularly in the realm of infectious diseases.

Core Mechanisms of Action

The biological effects of short-chain fatty and alkynoic acids are principally driven by two mechanisms: direct enzyme inhibition and the modulation of intracellular signaling cascades through receptor binding or epigenetic modifications.

Enzyme Inhibition

A primary mechanism of action for certain short-chain alkynoic acids is the direct inhibition of metabolic enzymes. A well-characterized example is the inhibition of the mycobacterial enoyl-acyl carrier protein (ACP) reductase (InhA), a key enzyme in the type II fatty acid synthase (FAS-II) pathway. This pathway is essential for the synthesis of mycolic acids, which are critical components of the mycobacterial cell wall.

-

Competitive Inhibition : 2-alkynoic acids have been shown to act as competitive inhibitors of InhA.[4] They are thought to function as substrate analogs that bind to the enzyme's active site, preventing the binding of the natural substrate.[4] This inhibition disrupts mycolic acid biosynthesis, leading to cell death.[4]

G-Protein Coupled Receptor (GPCR) Activation

Saturated SCFAs like acetate, propionate, and butyrate are well-known ligands for a subset of GPCRs, namely Free Fatty Acid Receptor 2 (FFAR2, or GPR43) and Free Fatty Acid Receptor 3 (FFAR3, or GPR41).[1][5] The activation of these receptors by alkynoic acids is a developing area of research. Upon activation, these receptors initiate intracellular signaling cascades that regulate a multitude of cellular processes.

-

FFAR2/GPR43 Signaling : FFAR2 couples to both Gαi/o and Gαq/11 proteins.[1][6]

-

Activation of the Gαi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6]

-

Activation of the Gαq/11 pathway stimulates phospholipase C (PLC), which leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentration ([Ca2+]i) and the activation of protein kinase C (PKC).[7] Both pathways can modulate the activity of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.[2][6]

-

Histone Deacetylase (HDAC) Inhibition

Butyrate is a well-established inhibitor of class I and IIa histone deacetylases (HDACs).[8][9] By inhibiting HDACs, SCFAs induce hyperacetylation of histones, leading to a more relaxed chromatin structure.[9] This epigenetic modification alters gene expression, often resulting in anti-inflammatory and anti-proliferative effects.[9] For instance, HDAC inhibition can suppress the activation of the pro-inflammatory transcription factor NF-κB.[3] The capacity of short-chain alkynoic acids to act as HDAC inhibitors is an area requiring further investigation, though their structural similarity to known inhibitors like valproic acid suggests potential activity.[8][9]

Key Signaling Pathways

InhA Enzyme Inhibition Pathway

The inhibition of InhA by 2-alkynoic acids is a critical mechanism for their antimycobacterial activity. This pathway disrupts the elongation of fatty acids required for mycolic acid synthesis, a vital process for the integrity of the mycobacterial cell wall.

FFAR2 (GPR43) Signaling Cascade

Activation of FFAR2 by SCFAs triggers dual signaling pathways through Gαi/o and Gαq/11 proteins, leading to diverse cellular responses including modulation of inflammation and metabolism.

HDAC Inhibition and Gene Regulation

SCFAs, particularly butyrate, inhibit HDAC activity, leading to histone hyperacetylation and subsequent changes in gene transcription, which is a key mechanism for their anti-inflammatory effects.

References

- 1. Frontiers | The SCFA Receptor GPR43 and Energy Metabolism [frontiersin.org]

- 2. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. articles.mercola.com [articles.mercola.com]

- 4. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Free fatty acid receptor 2 - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. gsartor.org [gsartor.org]

- 9. Histone Deacetylase Inhibition and Dietary Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

2-Pentynoic Acid: A Versatile Alkyne Building Block for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract